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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

DNDI-6148, a novel benzoxaborole compound, has demonstrated significant promise in

preclinical studies for the treatment of visceral leishmaniasis (VL). This guide provides a

comprehensive comparison of its performance with alternative treatments, supported by

experimental data from preclinical models. The evaluation of a drug's therapeutic index—the

balance between its efficacy and toxicity—is a critical step in the drug development pipeline.

While DNDI-6148 has shown impressive efficacy, its development for leishmaniasis has been

deprioritized due to findings of reproductive toxicity in preclinical models, a crucial factor in its

overall therapeutic assessment.[1][2]

In Vivo Efficacy Against Leishmania Parasites
DNDI-6148 has shown potent activity in reducing parasite burden in hamster models of visceral

leishmaniasis, a standard preclinical model for the disease. Studies have demonstrated a

greater than 98% reduction in parasite load in infected hamsters, highlighting its significant

antileishmanial properties.[3][4]

Comparative Efficacy Data in Hamster Models of
Visceral Leishmaniasis
The following tables summarize the in vivo efficacy of DNDI-6148 in comparison to standard

treatments, miltefosine and liposomal amphotericin B, in hamster models infected with

Leishmania infantum and Leishmania donovani.
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Table 1: Efficacy against L. infantum in the Hamster Model

Compoun
d

Dose
Dosing
Schedule

%
Parasite
Reductio
n (Liver)

%
Parasite
Reductio
n
(Spleen)

%
Parasite
Reductio
n (Bone
Marrow)

Referenc
e

DNDI-6148 50 mg/kg
Twice daily

for 10 days
>99 >99 98.6

Mowbray

et al., 2021

Miltefosine 40 mg/kg
Once daily

for 5 days
~99 ~99

Not

Reported

Various

Sources

Table 2: Efficacy against L. donovani in the Hamster Model

Compoun
d

Dose
Dosing
Schedule

%
Parasite
Reductio
n (Liver)

%
Parasite
Reductio
n
(Spleen)

%
Parasite
Reductio
n (Bone
Marrow)

Referenc
e

DNDI-6148 25 mg/kg
Twice daily

for 10 days
99.7 99.8 98.4

Mowbray

et al., 2021

Liposomal

Amphoteric

in B

1.5 - 11

mg/kg

Single

administrati

on

>99 >99
Not

Reported
[5]

Miltefosine 40 mg/kg
Once daily

for 5 days

Almost

complete

clearance

Almost

complete

clearance

Not

Reported
[6]

Preclinical Safety and Toxicity Profile
While demonstrating high efficacy, the safety profile of DNDI-6148 revealed significant

concerns during preclinical evaluation, ultimately leading to the discontinuation of its

development for visceral leishmaniasis.
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Reproductive Toxicity
The primary reason for the deprioritization of DNDI-6148 for leishmaniasis was the emergence

of signals of reproductive toxicity in preclinical studies.[1][2]

Table 3: Reproductive Toxicity of DNDI-6148 in Rats

Study Type Species
No-Observed-
Adverse-Effect
Level (NOAEL)

Findings Reference

Fertility and Early

Embryonic

Development

Rat 25 mg/kg/day

NOAEL for

maternal and

paternal toxicity,

as well as fertility

and reproductive

toxicity, was

established at

the highest dose

evaluated.

However,

minimal,

reversible

spermatic

changes were

observed, and a

decrease in

uterine weights

was noted.

[7]

It is important to note that for a related benzoxaborole, compound 28, a 14-day exploratory

toxicology study in rats showed significant multi-organ toxicity at a daily dose of 25 mg/kg, and

a NOAEL could not be determined at less than 12.5 mg/kg.[8]

Mechanism of Action: Targeting CPSF3
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DNDI-6148's antileishmanial activity stems from its inhibition of the Leishmania cleavage and

polyadenylation specificity factor (CPSF3).[3][4] This enzyme is crucial for the processing of

pre-mRNA in the parasite. By inhibiting CPSF3, DNDI-6148 disrupts the parasite's ability to

produce mature mRNA, leading to cell death. This mechanism is distinct from that of current

antileishmanial drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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